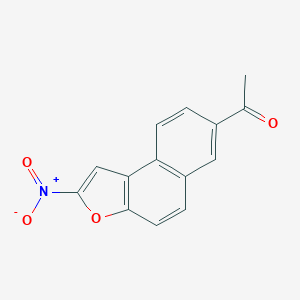
ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanedione, 1-(2-nitronaphtho[2,1-b]furan-7-yl)-, also known as NITD-916, is a novel small molecule compound that has shown promising results in scientific research. It belongs to the class of furan-containing compounds and has a molecular weight of 331.3 g/mol.
Wirkmechanismus
The mechanism of action of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- involves the inhibition of viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp). ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- binds to the active site of the RdRp and prevents the formation of the viral RNA. This results in the inhibition of viral replication and the subsequent reduction in viral load.
Biochemische Und Physiologische Effekte
ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. In addition, it has been shown to have a long half-life, which makes it an attractive candidate for the treatment of chronic viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- is its broad-spectrum antiviral activity. It has been shown to be effective against a wide range of viruses, which makes it a promising candidate for the development of broad-spectrum antiviral drugs. However, one of the limitations of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- is its relatively low potency compared to other antiviral drugs. This may limit its effectiveness in the treatment of certain viral infections.
Zukünftige Richtungen
There are several future directions for the development of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)-. One direction is the optimization of its potency and selectivity against viral RdRp. This may involve the modification of the compound structure or the identification of more potent analogs. Another direction is the development of combination therapies that involve ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- and other antiviral drugs. This may enhance the effectiveness of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- and reduce the likelihood of drug resistance. Finally, further studies are needed to evaluate the safety and efficacy of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- in clinical trials.
Conclusion:
In conclusion, ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- is a novel small molecule compound with promising antiviral and anticancer properties. It has a broad-spectrum antiviral activity and minimal toxicity, making it an attractive candidate for the development of antiviral drugs. However, further studies are needed to optimize its potency and selectivity, develop combination therapies, and evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- involves a four-step process. The first step involves the synthesis of 2-nitronaphthalene, which is then reacted with furan-2-carboxaldehyde in the presence of a base to form 2-nitronaphtho[2,1-b]furan. The second step involves the reduction of the nitro group to an amino group, which is then protected using a tert-butyloxycarbonyl (Boc) group. The third step involves the selective removal of the Boc group and the subsequent reaction with ethanedione to form ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)-. The final step involves the purification of the compound using column chromatography.
Wissenschaftliche Forschungsanwendungen
ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- has been extensively studied for its potential therapeutic applications. It has been shown to have potent antiviral activity against a wide range of viruses, including dengue virus, Zika virus, and yellow fever virus. In addition, it has shown promising results in the treatment of hepatitis C virus and influenza virus. ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- has also been studied for its potential use in the treatment of cancer, as it has shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
101688-07-7 |
|---|---|
Produktname |
ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- |
Molekularformel |
C14H9NO4 |
Molekulargewicht |
255.22 g/mol |
IUPAC-Name |
1-(2-nitrobenzo[e][1]benzofuran-7-yl)ethanone |
InChI |
InChI=1S/C14H9NO4/c1-8(16)9-2-4-11-10(6-9)3-5-13-12(11)7-14(19-13)15(17)18/h2-7H,1H3 |
InChI-Schlüssel |
KNPMKNLEQSHSEL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C=C2)OC(=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C=C2)OC(=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
101688-07-7 |
Synonyme |
ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
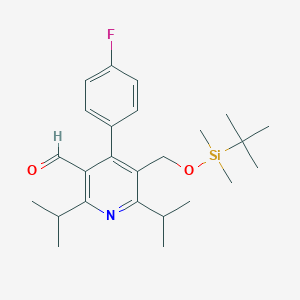
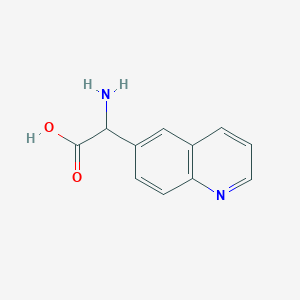
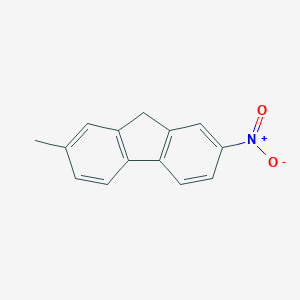
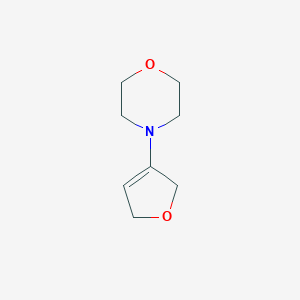
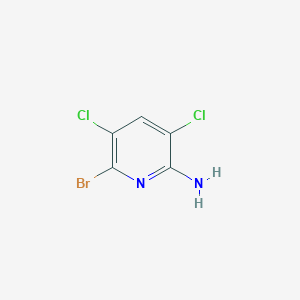
![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)

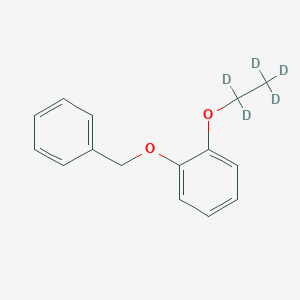
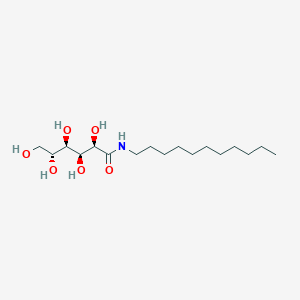
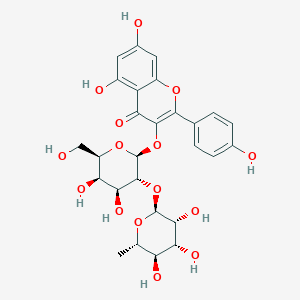

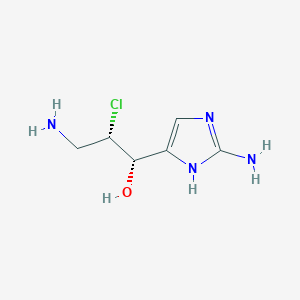
![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)